molecular formula C22H31N3O2 B4785813 4-butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclohexanecarboxamide

4-butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclohexanecarboxamide

Cat. No.: B4785813
M. Wt: 369.5 g/mol
InChI Key: MPJSNWVCDZUIQA-UHFFFAOYSA-N
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Description

4-butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C22H31N3O2 and its molecular weight is 369.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.24162724 g/mol and the complexity rating of the compound is 572. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

One of the notable applications of this compound is in the field of cancer research. A study by Ghorab, El-Gazzar, and Alsaid (2014) utilized a derivative of this compound to investigate its anticancer potential. They synthesized various pyrazolone derivatives and evaluated them against a human tumor breast cancer cell line MCF7. Some of these compounds exhibited significant anti-breast cancer activity, demonstrating their potential in cancer therapy (Ghorab, El-Gazzar, & Alsaid, 2014).

Structural Characterization and Derivative Synthesis

Mnguni and Lemmerer (2015) conducted a structural study of 4-aminoantipyrine and its Schiff base derivatives, including derivatives of the subject compound. They synthesized and characterized these derivatives to investigate changes in hydrogen-bonding motifs, which are crucial for understanding the compound's interaction in various biological processes (Mnguni & Lemmerer, 2015).

Molecular Interaction Studies

In 2020, Saeed et al. reported on the synthesis, X-ray structure, and DFT calculations of antipyrine derivatives, including the subject compound. This study's focus was on understanding the molecular interactions and structural characteristics of these compounds, which is vital for their application in various scientific domains, including material science and drug design (Saeed et al., 2020).

Synthesis of Heterocyclic Compounds

Fadda et al. (2012) utilized the subject compound as a key intermediate in the synthesis of various heterocyclic compounds. Their work highlights the compound's role in the synthesis of diverse chemical structures, which could have applications in pharmaceuticals and chemical research (Fadda, Etman, El-Seidy, & Elattar, 2012).

Biological Evaluation

Another study by Saeed et al. (2015) synthesized a series of substituted benzamides using a non-steroidal anti-inflammatory drug as a starting point. This study is an example of how derivatives of the subject compound can be evaluated for potential biological applications, including their interaction with human enzymes (Saeed, Ejaz, Khurshid, Hassan, al-Rashida, Latif, Lecka, Sévigny, & Iqbal, 2015).

Mechanism of Action

Target of Action

It has been reported that the compound was docked with ampicillin-ctx-m-15 . This suggests that the compound may have potential interactions with bacterial proteins, possibly acting as an antimicrobial agent.

Mode of Action

The compound’s interaction with its targets involves binding interactions between the ligand and the targeted amino acids . The best binding score reported was -5.26 kcal/mol , indicating a strong interaction between the compound and its target. This interaction could lead to changes in the target’s function, potentially inhibiting its activity.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and presence of other molecules can affect a compound’s stability and its interactions with its target. For instance, a study mentioned a weak weight loss up to 120 °C for a similar compound, which could be ascribed to the evaporation of adsorbed water .

Future Directions

Future research could focus on further characterization of “4-butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclohexanecarboxamide” and its potential applications. This could include exploring its biological activity, potential uses in various fields of chemistry, and its interactions with other compounds .

Properties

IUPAC Name

4-butyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O2/c1-4-5-9-17-12-14-18(15-13-17)21(26)23-20-16(2)24(3)25(22(20)27)19-10-7-6-8-11-19/h6-8,10-11,17-18H,4-5,9,12-15H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJSNWVCDZUIQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclohexanecarboxamide
Reactant of Route 2
Reactant of Route 2
4-butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclohexanecarboxamide
Reactant of Route 3
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4-butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclohexanecarboxamide
Reactant of Route 4
4-butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclohexanecarboxamide
Reactant of Route 5
4-butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclohexanecarboxamide
Reactant of Route 6
4-butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclohexanecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.